5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid
Overview
Description
5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid typically involves multiple steps. One common method involves the condensation of 1,3-dibromopropane with ethyl acetoacetate in the presence of potassium carbonate to form the cyclopenta[b]thiophene core . This intermediate is then subjected to further reactions to introduce the amino and oxopentanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to similar compounds.
Biological Activity
5-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, molecular characteristics, and biological evaluations, focusing on its anticancer properties.
Molecular Characteristics
The compound is characterized by the following molecular details:
Property | Value |
---|---|
Molecular Formula | C24H28N2O6S2 |
Molar Mass | 504.62 g/mol |
CAS Number | 312939-69-8 |
Structure | Structure |
Synthesis
The synthesis of this compound involves several steps typically starting from cyclopenta[b]thiophene derivatives. The introduction of the ethoxycarbonyl group and subsequent amino and oxo functionalities are crucial for its biological activity.
Anticancer Properties
Research has indicated that compounds related to cyclopenta[b]thiophene exhibit significant anticancer activity. A study evaluated a series of derivatives in the NCI's in vitro human disease-oriented tumor cell line screening panel, which included 60 human tumor cell lines. Among these, certain derivatives demonstrated cytotoxic effects, particularly against leukemia cell lines .
Case Study:
In a specific evaluation, this compound was tested alongside other cyclopenta[b]thiophene derivatives. The results showed that this compound exhibited notable cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship where the presence of the thiophene ring and functional groups significantly contributes to its efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of the cyclopenta[b]thiophene moiety is essential for its interaction with biological targets. Modifications to the amino and carbonyl groups have been shown to enhance or diminish activity, indicating that careful structural optimization is necessary for developing effective anticancer agents .
Pharmacological Profile
The pharmacological profile of this compound reveals:
Parameter | Value |
---|---|
Solubility | Highly soluble |
Bioavailability Score | 0.55 |
Log P (octanol-water) | -1.42 |
These parameters suggest good absorption characteristics and potential for therapeutic application.
Properties
IUPAC Name |
5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(20)13-9-5-3-6-10(9)22-14(13)16-11(17)7-4-8-12(18)19/h2-8H2,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCKGJWRKAJUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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